molecular formula C18H20O2 B1327721 3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone CAS No. 898754-32-0

3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone

Cat. No.: B1327721
CAS No.: 898754-32-0
M. Wt: 268.3 g/mol
InChI Key: NRHOBZFQNWZLNL-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone (CAS: 898754-34-2) is a substituted propiophenone derivative featuring a 2,6-dimethylphenyl group at the third position of the propan-1-one backbone and a methoxy group at the 2'-position of the adjacent aromatic ring. Its structural uniqueness arises from the steric hindrance imparted by the 2,6-dimethyl substitution and the electronic effects of the methoxy group, which may influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-7-6-8-14(2)15(13)11-12-17(19)16-9-4-5-10-18(16)20-3/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHOBZFQNWZLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644773
Record name 3-(2,6-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-32-0
Record name 1-Propanone, 3-(2,6-dimethylphenyl)-1-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,6-dimethylphenyl and 2-methoxypropiophenone as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, under anhydrous conditions. The general reaction scheme is as follows:

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Chemical Properties of Comparable Compounds

Compound Name CAS Number Substituent Positions Key Functional Groups Purity/Status
This compound 898754-34-2 2,6-dimethylphenyl; 2'-methoxy Methyl, Methoxy 97% (Discontinued)
1-(2,6-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one 898775-40-1 2,6-dichlorophenyl; 3-methoxy Chloro, Methoxy 100% (Available)
3'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile 893736-86-2 Benzyloxy; biphenyl Benzyloxy, Nitrile Discontinued

Key Observations:

Substituent Electronic Effects :

  • The dichlorophenyl group in 898775-40-1 introduces strong electron-withdrawing effects compared to the electron-donating methyl groups in 898754-34-2. This difference likely alters reactivity in nucleophilic acyl substitution or electrophilic aromatic substitution reactions .
  • Methoxy groups in both compounds enhance solubility in polar solvents, but their positions (2' vs. 3') modulate steric interactions. The 2'-methoxy group in 898754-34-2 may restrict rotational freedom, impacting conformational stability .

In contrast, the dichloro analogue (898775-40-1) has smaller chlorine atoms, which may allow for higher reactivity despite similar substitution patterns .

Biological and Industrial Relevance: Dichlorophenyl derivatives (e.g., 898775-40-1) are often explored for pesticidal or antimicrobial activity due to chloro groups’ biocidal properties . The biphenyl nitrile analogue (893736-86-2) diverges structurally but highlights the versatility of propiophenone-like scaffolds in drug discovery, particularly for kinase inhibitors or CNS-targeting molecules .

Physicochemical Properties and Stability

While direct experimental data for 898754-34-2 are scarce, inferences can be drawn from analogous compounds:

  • Solubility: Methoxy and methyl groups typically enhance lipophilicity. However, the dichloro analogue (898775-40-1) may exhibit lower solubility in non-polar solvents due to increased polarity from chlorine atoms .
  • Thermal Stability : Steric protection from 2,6-dimethyl groups in 898754-34-2 could improve thermal stability compared to less hindered analogues.

Biological Activity

3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone, also known as a derivative of propiophenone, has garnered attention for its potential biological activities. This compound is structurally characterized by a dimethylphenyl group and a methoxy substituent, which may influence its interaction with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and results from various studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H20O2C_{18}H_{20}O_2. The presence of the methoxy group and the dimethyl substituents on the phenyl ring are critical for its biological properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to various receptors, altering their activity and influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The compound's efficacy was evaluated against several cancer types, with notable results in breast and prostate cancer models.

Cancer TypeIC50 (μM)Mechanism of Action
Breast Cancer15.4Induction of apoptosis
Prostate Cancer22.3Cell cycle arrest
Lung Cancer18.7Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in vitro.

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 μM. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.
  • Antimicrobial Screening : Another study assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus. The compound showed significant inhibition at concentrations as low as 32 µg/mL, indicating potential as a therapeutic agent against resistant bacterial strains.

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